- CO2-Enabled Cyanohydrin Synthesis and Facile Iterative Homologation Reactions, Chemistry - A European Journal, 2021, 27(1), 228-232

Cas no 931-97-5 (cyclohexanone cyanohydrin)

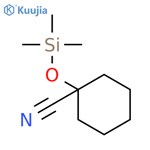

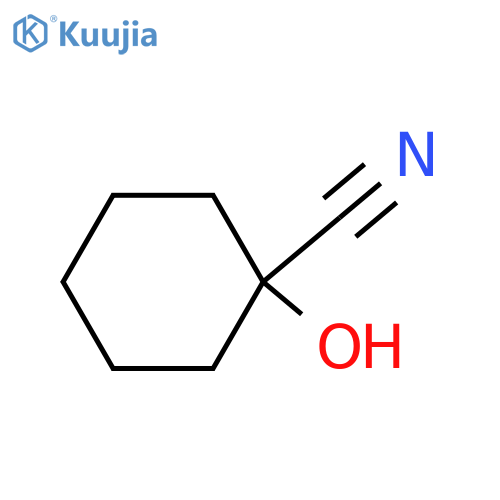

cyclohexanone cyanohydrin structure

Productnaam:cyclohexanone cyanohydrin

cyclohexanone cyanohydrin Chemische en fysische eigenschappen

Naam en identificatie

-

- cyclohexanone cyanohydrin

- 1-hydroxy-1-cyclohexanecarbonitrile

- 1-hydroxycyclohexane-1-carbonitrile

- 1-Hydroxy-cyclohexanecarbonitrile

- NSC 14493

- NSC 52190

- 1-Hydroxycyclohexanecarbonitrile (ACI)

- 1-Cyano-1-hydroxycyclohexane

- Cyclohexanone, cyanohydrin

- NSC-14493

- DB-057379

- NS00039531

- SY107312

- Cyclohexanecarbonitrile,1-hydroxy-

- SCHEMBL18010

- CHEMBL1569015

- NSC52190

- 931-97-5

- LS-11974

- A844473

- Cyclohexanoncyanhydrin

- 4-10-00-00021 (Beilstein Handbook Reference)

- EINECS 213-246-0

- F53384

- CAS-931-97-5

- CCRIS 4608

- NCGC00091113-01

- CS-0312430

- Tox21_200377

- ON43942N5P

- NCGC00091113-02

- AKOS009157962

- Cyclohexanecarbonitrile, 1-hydroxy-

- 1-hydroxy-cyclohexane-1-carbonitrile

- UNII-ON43942N5P

- AC-18710

- NSC14493

- AI3-37039

- 1-oxidanylcyclohexane-1-carbonitrile

- MFCD00003818

- Q27285744

- DTXCID304878

- ALBB-032350

- BRN 1634973

- NSC-52190

- Cyclohexanone cyanohydrin, 98%

- SB84201

- NCGC00257931-01

- 1-Hydroxycyclohexanecarbonitrile

- DTXSID2024878

- cyclohexanone cyanhydrin

-

- MDL: MFCD00003818

- Inchi: 1S/C7H11NO/c8-6-7(9)4-2-1-3-5-7/h9H,1-5H2

- InChI-sleutel: ZDBRPNZOTCHLSP-UHFFFAOYSA-N

- LACHT: N#CC1(CCCCC1)O

Berekende eigenschappen

- Exacte massa: 125.08400

- Monoisotopische massa: 125.084064

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 1

- Aantal waterstofbondacceptatoren: 2

- Zware atoomtelling: 9

- Aantal draaibare bindingen: 0

- Complexiteit: 138

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Oppervlakte lading: 0

- Topologisch pooloppervlak: 44

- XLogP3: 0.9

- Aantal tautomers: nothing

Experimentele eigenschappen

- Kleur/vorm: Not determined

- Dichtheid: 1.01723 g/cm3 (30 ºC)

- Smeltpunt: 32-35 °C (lit.)

- Kookpunt: 132 °C/19 mmHg(lit.)

- Vlampunt: Fahrenheit: 244.4 ° f < br / > Celsius: 118 ° C < br / >

- Brekindex: 1.4900 (589.3 nm 20 ºC)

- Oplosbaarheid: Dissolution (41 g/l) (25 º C),

- PSA: 44.02000

- LogboekP: 1.20518

- Oplosbaarheid: Not determined

cyclohexanone cyanohydrin Beveiligingsinformatie

-

Symbool:

- Signaalwoord:Danger

- Gevaarverklaring: H300

- Waarschuwingsverklaring: P264-P301+P310

- Vervoersnummer gevaarlijk materiaal:UN 2811 6.1/PG 2

- WGK Duitsland:3

- Code gevarencategorie: 28

- Veiligheidsinstructies: S45

- RTECS:GU7710000

-

Identificatie van gevaarlijk materiaal:

- Gevaarklasse:6.1

- Verpakkingsgroep:II

- Opslagvoorwaarde:2-8°C

- TSCA:Yes

- Risicozinnen:R29

- PackingGroup:II

- Veiligheidstermijn:6.1

cyclohexanone cyanohydrin Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04698-100g |

1-hydroxycyclohexane-1-carbonitrile |

931-97-5 | 95% | 100g |

$800 | 2023-09-07 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H26699-50g |

Cyclohexanone cyanohydrin, 98% |

931-97-5 | 98% | 50g |

¥6952.00 | 2023-02-26 | |

| Chemenu | CM202103-100g |

1-hydroxycyclohexane-1-carbonitrile |

931-97-5 | 97% | 100g |

$472 | 2021-08-04 | |

| Chemenu | CM202103-100g |

1-hydroxycyclohexane-1-carbonitrile |

931-97-5 | 97% | 100g |

$*** | 2023-05-29 | |

| Aaron | AR003PTV-75g |

1-HYDROXY-1-CYCLOHEXANECARBONITRILE |

931-97-5 | 95% | 75g |

$34.00 | 2023-12-13 | |

| eNovation Chemicals LLC | D769445-1g |

1-HYDROXY-1-CYCLOHEXANECARBONITRILE |

931-97-5 | 98% | 1g |

$55 | 2025-02-26 | |

| 1PlusChem | 1P003PLJ-1g |

1-HYDROXY-1-CYCLOHEXANECARBONITRILE |

931-97-5 | 95% | 1g |

$105.00 | 2025-02-20 | |

| 1PlusChem | 1P003PLJ-5g |

1-HYDROXY-1-CYCLOHEXANECARBONITRILE |

931-97-5 | 95% | 5g |

$305.00 | 2024-04-20 | |

| 1PlusChem | 1P003PLJ-10g |

1-HYDROXY-1-CYCLOHEXANECARBONITRILE |

931-97-5 | 10g |

$967.00 | 2023-12-15 | ||

| A2B Chem LLC | AB72343-10g |

1-Hydroxycyclohexanecarbonitrile |

931-97-5 | 10g |

$894.00 | 2023-12-29 |

cyclohexanone cyanohydrin Productiemethode

Productiemethode 1

Reactievoorwaarden

1.1 Reagents: Carbon dioxide Solvents: Ethanol ; 18 h, 1 atm, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Referentie

Productiemethode 2

Reactievoorwaarden

1.1 Catalysts: Titanium isopropoxide , Hexahydro-3-[[(2-hydroxy-1-naphthalenyl)methylene]amino]-2H-azepin-2-one Solvents: Dichloromethane

Referentie

- A novel rate enhancement in titanium and zirconium alkoxide mediated cyano group transfers by the addition of a salicylal type Schiff base, dl-3-[[(2-hydroxy-1-naphthyl)methylene]amino]-ε-caprolactam. A neighboring amide effect, Chemistry Letters, 1991, (1), 145-8

Productiemethode 3

Reactievoorwaarden

1.1 Reagents: Hydrochloric acid

Referentie

- Conversion of ketones to cyanohydrins: benzophenone cyanohydrin, Organic Syntheses, 1981, 60, 14-18

Productiemethode 4

Reactievoorwaarden

1.1 Catalysts: Bismuth bromide Solvents: Dichloromethane

1.2 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water

1.2 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water

Referentie

- Bismuth bromide as an efficient and versatile catalyst for the cyanation and allylation of carbonyl compounds and acetals with organosilicon reagents, Tetrahedron Letters, 1997, 38(41), 7215-7218

Productiemethode 5

Reactievoorwaarden

1.1 Reagents: Sulfuric acid Solvents: Water ; 3 h, 5 - 10 °C; 30 min, 5 - 10 °C

Referentie

- Method for manufacture of spirodiclofen with cyclohexanone, China, , ,

Productiemethode 6

Reactievoorwaarden

1.1 Catalysts: 2-Propanol, lanthanum(3+) salt Solvents: Tetrahydrofuran ; 15 - 24 h, rt

Referentie

- Preparation of 2-(spiro-piperidin-1-yl)oxazolones as modulators of vasopressin V1a receptors, World Intellectual Property Organization, , ,

Productiemethode 7

Reactievoorwaarden

1.1 Reagents: Carbon dioxide Solvents: Ethanol ; 18 h, 1 atm, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Referentie

- CO2-enabled cyanohydrin synthesis and facile homologation reactions, ChemRxiv, 2020, 1, 1-7

Productiemethode 8

Reactievoorwaarden

1.1 Reagents: Sodium bisulfite Solvents: Water ; 45 min, rt; rt → 50 °C; 50 °C → 15 °C

1.2 Solvents: Water ; 30 min, 15 °C; 1 h, 15 °C → 30 °C

1.2 Solvents: Water ; 30 min, 15 °C; 1 h, 15 °C → 30 °C

Referentie

- Novel 4H-1,2,4-triazol-3-yl cycloalkanols as potent antitubercular agents, Medicinal Chemistry Research, 2013, 22(1), 401-408

Productiemethode 9

Productiemethode 10

Reactievoorwaarden

1.1 Reagents: Titanium isopropoxide Solvents: Tetrahydrofuran

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referentie

- A convenient and efficient procedure for selective deprotection of acetates by titanium(IV) isopropoxide, Journal of the Indian Chemical Society, 1999, 76(11-12), 547-549

Productiemethode 11

Reactievoorwaarden

1.1 Reagents: Sodium bisulfite Solvents: Water ; 2 h, rt

1.2 24 h, rt

1.2 24 h, rt

Referentie

- Preparation of 4-(arylethynyl)benzamide derivative as dual regulator for mGluR5 and 5-HT2A receptors, World Intellectual Property Organization, , ,

Productiemethode 12

Reactievoorwaarden

1.1 Reagents: Sulfuric acid Solvents: Water ; 3 h, 10 - 15 °C; 30 min, 10 - 15 °C

Referentie

- Synthesis of spirodiclofen, Jingxi Huagong Zhongjianti, 2009, 39(2), 19-21

Productiemethode 13

Productiemethode 14

Productiemethode 15

Reactievoorwaarden

1.1 Catalysts: 2-Propanol, ytterbium(3+) salt Solvents: Tetrahydrofuran

Referentie

- Lanthanoid(III) alkoxides as novel catalysts for a rapid transhydrocyanation from acetone cyanohydrin to aldehydes and ketones, Chemistry Letters, 1993, 2, 375-8

Productiemethode 16

Reactievoorwaarden

1.1 Reagents: Sulfuric acid Solvents: Water ; 30 min, cooled; 20 min, cooled

Referentie

- Synthesis, spectral, and structural characteristics of cyanohydrines derived from aliphatic cyclic ketones, Russian Journal of General Chemistry, 2014, 84(11), 2222-2227

Productiemethode 17

Reactievoorwaarden

1.1 Catalysts: Hydroxymandelonitrile lyase Solvents: Water ; pH 4.5, rt

Referentie

- Asymmetric synthesis of both the enantiomers of antidepressant venlafaxine and its analogues, Tetrahedron Letters, 2012, 53(15), 1990-1992

Productiemethode 18

Reactievoorwaarden

1.1 Catalysts: Diethylamine Solvents: Ethyl acetate ; 7 min, rt

1.2 10 °C; 0.5 h, 10 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 0.5

1.2 10 °C; 0.5 h, 10 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 0.5

Referentie

- Preparation method of cyclohexanone cyanohydrin with high yield and high purity, China, , ,

Productiemethode 19

Reactievoorwaarden

1.1 Reagents: Sulfuric acid , Sodium pyrosulfite Solvents: Water ; 30 min, cooled; 12 h, rt

Referentie

- Preparation and reactions of optically active cyanohydrins derived from 4-chlorobenzaldehyde, cyclohexanone and 2-methylcyclohexanone using the (R)-hydroxynitrile lyase from Prunus amygdalus, Egyptian Journal of Chemistry, 2010, 53(5), 745-775

Productiemethode 20

cyclohexanone cyanohydrin Raw materials

- Aluminum, (cyano-kC)diethyl-

- trimethylsilanecarbonitrile

- cyclohexanecarbonitrile, 1-hydroxy-, acetate

- Cyclohexanecarbonitrile, 1-[(trimethylsilyl)oxy]-

cyclohexanone cyanohydrin Preparation Products

cyclohexanone cyanohydrin Gerelateerde literatuur

-

1. 271. Alkylcyclohexanone cyanohydrinsL. Munday J. Chem. Soc. 1964 1413

-

2. Recent developments in decarboxylative C(aryl)–X bond formation from (hetero)aryl carboxylic acidsRuchi Sharma,M. Ramu Yadav Org. Biomol. Chem. 2021 19 5476

-

Jennifer Andexer,Jan-Karl Guterl,Martina Pohl,Thorsten Eggert Chem. Commun. 2006 4201

-

Pazhamalai Anbarasan,Thomas Schareina,Matthias Beller Chem. Soc. Rev. 2011 40 5049

-

Johanna Schwarz,Burkhard K?nig Green Chem. 2018 20 323

Gerelateerde categorieën

- Oplosmiddelen en organische stoffen Organische verbindingen Organische zuurstofverbindingen Organische zuurstofverbindingen secundaire alcoholes,

- Oplosmiddelen en organische stoffen Organische verbindingen Organische zuurstofverbindingen Organische zuurstofverbindingen Aldoelen en polyolen secundaire alcoholes,

931-97-5 (cyclohexanone cyanohydrin) Gerelateerde producten

- 34451-66-6(2-ethyl-2-hydroxybutanenitrile)

- 5117-85-1(1-hydroxycyclopentane-1-carbonitrile)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

Aanbevolen leveranciers

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:931-97-5)环己酮氰醇

Zuiverheid:99%

Hoeveelheid:25KG,200KG,1000KG

Prijs ($):Onderzoek